![molecular formula C12H13N3O2S B1596826 (Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide CAS No. 306935-19-3](/img/structure/B1596826.png)
(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide
Overview
Description
(Z)-N'-Hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide, or HMTMBC, is a compound that has been studied for its potential applications in scientific research. HMTMBC is a member of the thiazole family and is a derivative of benzene-1-carboximidamide. It is a hydroxylated compound with a methyl thiazole group and is characterized by its yellowish-brown crystalline solid form. HMTMBC has been studied for its ability to serve as a reagent for the synthesis of other compounds, its potential use as an inhibitor of certain enzymes, and its potential application in the study of biochemical and physiological processes. In
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been recognized for their potential as antioxidants. These compounds can act as free radical scavengers, protecting cells from oxidative stress that can lead to chronic diseases . The specific structure of the compound may influence its efficacy as an antioxidant, making it a subject of interest for research in preventing age-related diseases and preserving cellular health.
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have shown significant analgesic and anti-inflammatory activities . This makes them valuable for the development of new pain relief medications with potentially fewer side effects than current treatments. Research into the analgesic properties of this particular compound could lead to breakthroughs in pain management.
Antimicrobial and Antifungal Activity
Thiazole derivatives are known to possess strong antimicrobial and antifungal properties . This compound could be studied for its effectiveness against various bacterial and fungal strains, contributing to the development of new antibiotics and antifungal agents, especially in a time when antibiotic resistance is a growing concern.
Antiviral Activity
The thiazole ring is present in several antiretroviral drugs, indicating its importance in combating viral infections . Investigating the antiviral capabilities of this compound, particularly against HIV, could provide insights into new treatments for viral diseases.
Antitumor and Cytotoxic Activity
Research has highlighted the antitumor and cytotoxic potential of thiazole derivatives . Studying this compound’s ability to inhibit cancer cell growth could contribute to the development of novel anticancer therapies, offering hope for more effective treatment options.
Neuroprotective Activity
Thiazoles have been associated with neuroprotective effects, suggesting their use in treating neurodegenerative disorders . Exploring the neuroprotective applications of this compound could lead to advancements in therapies for conditions like Alzheimer’s and Parkinson’s disease.
Antidiabetic Activity
Some thiazole derivatives have shown promise in managing diabetes by influencing blood sugar levels . Research into this compound’s antidiabetic properties could pave the way for new treatments that help manage or even prevent diabetes.
Hepatoprotective Activity
The hepatoprotective activity of thiazole compounds is another area of interest, with potential applications in protecting the liver from various toxins . This compound could be studied for its ability to preserve liver function and prevent liver diseases.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with a variety of enzymes and receptors, showing versatile biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in different solvents suggests that the compound’s action could be influenced by the environment in which it is administered .
properties
IUPAC Name |
N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-14-10(7-18-8)6-17-11-4-2-9(3-5-11)12(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRPKGPTUYZTBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide | |
CAS RN |
306935-19-3 | |
Record name | N-Hydroxy-4-[(2-methyl-4-thiazolyl)methoxy]benzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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